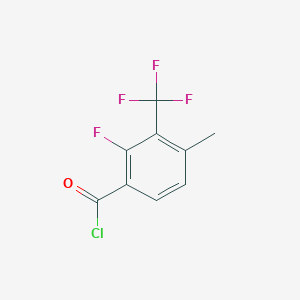

2-氟-4-甲基-3-(三氟甲基)苯甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Fluoro-3-(trifluoromethyl)benzoyl Chloride” is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds . It can be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors .

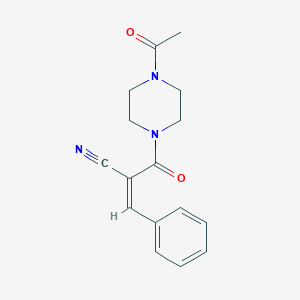

Molecular Structure Analysis

The molecular formula of “2-Fluoro-3-(trifluoromethyl)benzoyl Chloride” is FC6H3(CF3)COCl . The molecular weight is 226.56 .Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid . It has a refractive index of 1.472 (lit.) , a boiling point of 193 °C (lit.) , and a density of 1.517 g/mL at 25 °C (lit.) .科学研究应用

喹唑啉酮的合成: 2-氟取代的苯甲酰氯用于一步合成4(3H)-喹唑啉酮,该化合物对抗肿瘤细胞系表现出中等活性。该合成涉及与2-氨基-N-杂环的环缩合 (Deetz, Malerich, Beatty, & Smith, 2001).

碳水化合物衍生物的合成: 该化合物参与碳水化合物衍生物的制备,例如甲基β-D-半乳糖苷的脱氧和脱氧氟衍生物。该过程涉及糖基氯化物,在碳水化合物化学中具有重要意义 (Kihlberg, Frejd, Jansson, Kitzing, & Magnusson, 1989).

苯衍生物的功能化: 它用于1,3-双(三氟甲基)苯的区域选择性金属化和随后的羧化。这导致各种苯衍生物,展示了其在有机合成中的用途 (Dmowski & Piasecka-Maciejewska, 1998).

三氟甲基化反应: 该化学物质在无机和有机酸氯化物的三氟甲基化反应中发挥作用。它与各种酸氯化物反应,表明其在合成化学中的多功能性 (Dukat & Naumann, 1985).

氟脱氧戊呋喃糖苷的合成: 该化合物用于过酰化氟脱氧戊呋喃糖苷的氧化还原合成,展示了其在复杂有机分子合成中的应用 (Mikhailopulo, Sivets, Poopeiko, & Khripach, 1995).

芳基β-氧代-氟代烷基酮的合成: 它用于制备芳基β-氧代-氟代烷基酮的方法中,展示了它在制备氟代有机化合物中的作用 (Qing-Yun & Jian-guo, 1986).

安全和危害

“2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride” is considered hazardous. It’s combustible and causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

未来方向

作用机制

Target of Action

It is used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds . It can be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors .

Mode of Action

It is known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . This compound, being a benzoyl chloride derivative, may undergo similar reactions.

Biochemical Pathways

As a building block for the synthesis of cathepsin s inhibitors , it may indirectly affect the pathways involving cathepsin S, a cysteine protease involved in antigen presentation and other processes.

Result of Action

As a precursor for the synthesis of cathepsin s inhibitors , it may contribute to the inhibition of cathepsin S activity, potentially affecting antigen presentation and other cellular processes.

Action Environment

It is known that the compound is a colorless to yellow liquid and decomposes in water , suggesting that its stability and reactivity may be affected by factors such as temperature, light, and moisture.

生化分析

Biochemical Properties

It is known that molecules with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Cellular Effects

It is known that the product causes burns of eyes, skin, and mucous membranes . Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .

Molecular Mechanism

It is known that molecules with a -CF3 group can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by a key hydrogen bonding interaction with the protein .

Temporal Effects in Laboratory Settings

It is known that the product is a corrosive material .

Dosage Effects in Animal Models

It is known that the product causes burns by all exposure routes .

Metabolic Pathways

It is known that molecules with a -CF3 group can exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Transport and Distribution

It is known that the product is a corrosive material .

Subcellular Localization

属性

IUPAC Name |

2-fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF4O/c1-4-2-3-5(8(10)15)7(11)6(4)9(12,13)14/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRANUWKDSICOSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)Cl)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone](/img/structure/B2384231.png)

![7'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]](/img/structure/B2384234.png)

![8-(tert-butyl)-N-(4-chlorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2384235.png)

![Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2384240.png)

![2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384243.png)

![2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2384247.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]](/img/structure/B2384250.png)